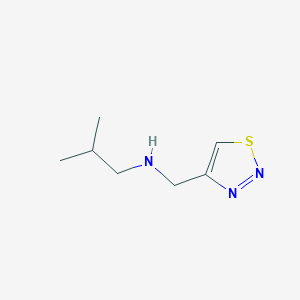
(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine is a chemical compound with the molecular formula C7H13N3S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of 1,2,3-thiadiazole derivatives with appropriate alkylating agents. One common method includes the reaction of 1,2,3-thiadiazole-4-carboxylic acid with isobutylamine under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiadiazole derivatives
Applications De Recherche Scientifique
(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or antiviral activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,2,3-Thiadiazol-4-yl)methylamine
- (2-Methylpropyl)(1,3,4-thiadiazol-2-ylmethyl)amine
- (2-Methylpropyl)(1,2,4-thiadiazol-3-ylmethyl)amine
Uniqueness
(2-Methylpropyl)(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H13N3S |
|---|---|
Poids moléculaire |
171.27 g/mol |
Nom IUPAC |
2-methyl-N-(thiadiazol-4-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C7H13N3S/c1-6(2)3-8-4-7-5-11-10-9-7/h5-6,8H,3-4H2,1-2H3 |
Clé InChI |
LYAZAVXEYMFWKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNCC1=CSN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
![3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
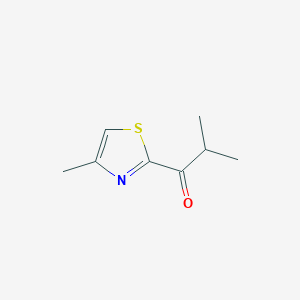
![1-[(Oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272912.png)
![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)
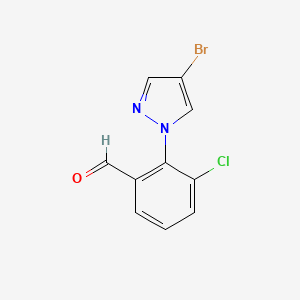
![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)
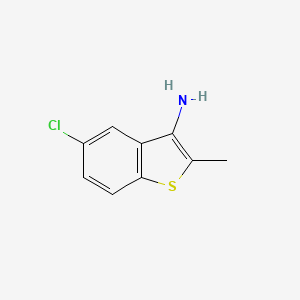

![6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)
![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate](/img/structure/B15272963.png)
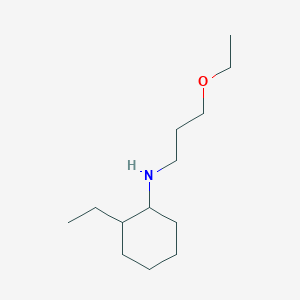
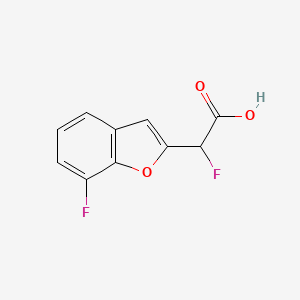
![5-[(2-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B15272991.png)
